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Compound of Interest

Compound Name: 5-Bromo-4-methoxypicolinonitrile

Cat. No.: B1528941 Get Quote

Introduction
5-Bromo-4-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in

medicinal chemistry and materials science. Its unique electronic and structural properties,

conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the

electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the

synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation

and characterization are paramount for its application in these fields. This technical guide

provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-4-
methoxypicolinonitrile, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of

this data, offering a self-validating framework for researchers.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 5-Bromo-4-
methoxypicolinonitrile, the following data is predicted based on the analysis of structurally

analogous compounds and established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.45 Singlet 1H H-6

~7.20 Singlet 1H H-3

~4.05 Singlet 3H -OCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~165.0 C-4

~152.0 C-6

~145.0 C-2

~118.0 C-5

~116.0 -CN

~110.0 C-3

~57.0 -OCH₃

Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~2230 Strong C≡N Stretch (Nitrile)

~1600, ~1480 Medium-Strong C=C and C=N Ring Stretching

~1270 Strong Aryl-O Stretch (Asymmetric)

~1030 Strong Aryl-O Stretch (Symmetric)

~880 Strong C-H Out-of-plane Bending

~650 Medium C-Br Stretch

Mass Spectrometry
Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Value Ion Description

227/229 [M+H]⁺

Protonated molecular ion,

showing a characteristic 1:1

isotopic pattern for bromine

(⁷⁹Br/⁸¹Br).

212/214 [M-CH₃]⁺
Loss of a methyl radical from

the methoxy group.

199/201 [M-CO]⁺ Loss of carbon monoxide.

148 [M-Br]⁺ Loss of a bromine radical.

In-Depth Analysis and Interpretation
The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of 5-
Bromo-4-methoxypicolinonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1528941?utm_src=pdf-body
https://www.benchchem.com/product/b1528941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: The two singlets in the aromatic region correspond to the two protons on the

pyridine ring. The downfield shift of H-6 (~8.45 ppm) is attributed to the deshielding effect of

the adjacent nitrogen atom and the nitrile group. The H-3 proton (~7.20 ppm) is expected to

be more upfield. The sharp singlet at ~4.05 ppm is characteristic of the three protons of the

methoxy group.

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the

substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to

be the most downfield (~165.0 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will

also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile

carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region

(~57.0 ppm).

IR Spectroscopy: The strong absorption band around 2230 cm⁻¹ is a clear indicator of the

nitrile (C≡N) functional group.[1] The presence of aromatic C-H stretching above 3000 cm⁻¹

and C=C/C=N ring stretching bands confirms the pyridine core.[2] The strong bands in the

1300-1000 cm⁻¹ region are characteristic of the aryl ether linkage of the methoxy group.[3]

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion

peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a

nearly 1:1 natural abundance).[4][5] Fragmentation is likely to occur through the loss of a

methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through

the cleavage of the C-Br bond.[6][7]

Experimental Protocols
The following protocols are designed to ensure the acquisition of high-quality spectroscopic

data for the structural confirmation of 5-Bromo-4-methoxypicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8][9]
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into the NMR tube to remove any particulate matter.[10]

2. ¹H NMR Data Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).

3. ¹³C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is

typically used.

Typical acquisition parameters include:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-10 seconds

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg) Dissolve in CDCl3 (0.6-0.7 mL) Filter into NMR Tube

1H NMR Acquisition

13C NMR Acquisition

Fourier Transform & Phasing Reference to Solvent Peak Integration & Peak Picking Final Spectrum

Click to download full resolution via product page

NMR Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

2. Data Acquisition:

Record a background spectrum of the empty sample compartment.[11][12]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.
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Acquire Background Spectrum
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Final IR Spectrum
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FT-IR Experimental Workflow.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent

such as methanol or acetonitrile.
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The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low

flow rate (e.g., 5-10 µL/min).[13]

Acquire the mass spectrum in positive ion mode.

Typical ESI source parameters:

Capillary voltage: 3-4 kV

Nebulizing gas pressure: 10-20 psi

Drying gas flow rate: 5-10 L/min

Drying gas temperature: 200-300 °C

Scan over a mass range that includes the expected molecular weight of the compound (e.g.,

m/z 50-500).

Sample Preparation Sample Infusion Ionization Mass Analysis

Dissolve in LC-MS Grade Solvent Direct Infusion into ESI Source Electrospray Ionization (Positive Mode) Mass Analyzer (e.g., Quadrupole) Detector Mass Spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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